molecular formula C8H5F4NO3 B12859934 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene

5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B12859934
M. Wt: 239.12 g/mol
InChI Key: YNMLHSILWHMYJW-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions One common method starts with the nitration of 5-Fluoro-2-methoxybenzene to introduce the nitro groupThe reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or heat .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzoic acid.

    Reduction: 5-Fluoro-2-methoxy-1-amino-3-(trifluoromethyl)benzene.

    Substitution: 5-Methoxy-2-methoxy-1-nitro-3-(trifluoromethyl)benzene.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the nitro group can be a precursor for the synthesis of amino derivatives with potential biological activity.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxy-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Methoxy-1-nitro-3-(trifluoromethyl)benzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    5-Fluoro-1-nitro-3-(trifluoromethyl)benzene: Lacks the methoxy group, influencing its solubility and reactivity.

Uniqueness

5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methoxy) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

5-fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4NO3/c1-16-7-5(8(10,11)12)2-4(9)3-6(7)13(14)15/h2-3H,1H3

InChI Key

YNMLHSILWHMYJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F

Origin of Product

United States

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